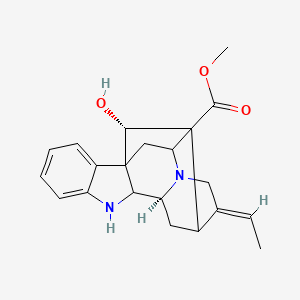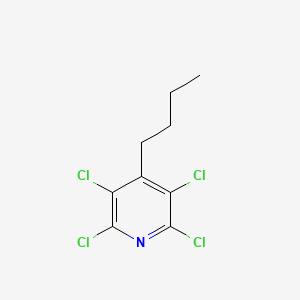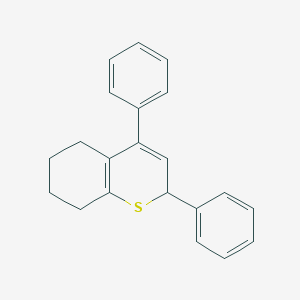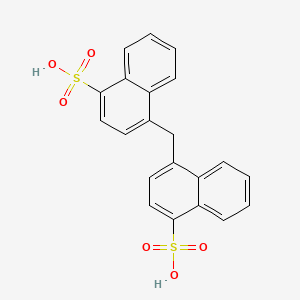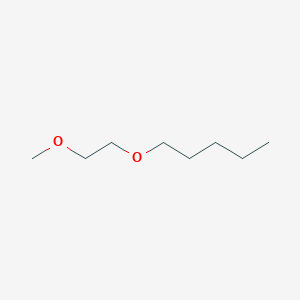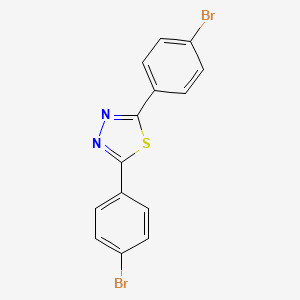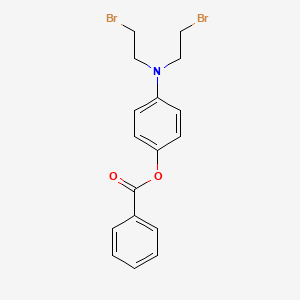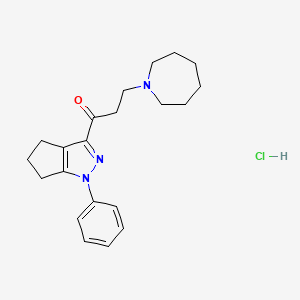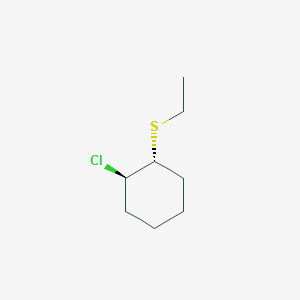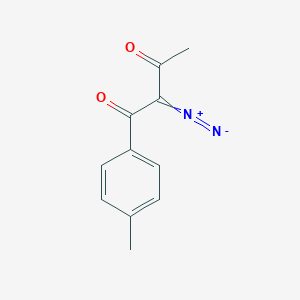
Methylenedinaphthalenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylenedinaphthalenesulfonic acid is an organic compound that belongs to the class of sulfonic acids. It is characterized by the presence of a methylene bridge connecting two naphthalene rings, each of which is substituted with a sulfonic acid group. This compound is known for its strong acidic properties and is used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
Methylenedinaphthalenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of naphthalene derivatives. The reaction typically requires the use of sulfur trioxide or oleum as the sulfonating agent. The process is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the efficiency of the sulfonation process.
化学反应分析
Types of Reactions
Methylenedinaphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones and other oxidation products.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates or other reduced forms.
Substitution: The sulfonic acid groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation reactions may involve alkyl halides.
Major Products
The major products formed from these reactions include naphthoquinones, sulfonates, and various substituted naphthalene derivatives. These products have diverse applications in chemical synthesis and industrial processes.
科学研究应用
Methylenedinaphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a staining agent in microscopy.
Medicine: Research has explored its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of detergents, surfactants, and other specialty chemicals.
作用机制
The mechanism of action of methylenedinaphthalenesulfonic acid involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The sulfonic acid groups can donate protons, facilitating the formation of reactive intermediates. These intermediates can then undergo further transformations, leading to the desired products. The compound’s ability to stabilize transition states and lower activation energies makes it an effective catalyst in many processes.
相似化合物的比较
Methylenedinaphthalenesulfonic acid can be compared with other sulfonic acids and naphthalene derivatives:
Methanesulfonic acid: Unlike this compound, methanesulfonic acid is a simpler molecule with a single sulfonic acid group.
Naphthalene-2-sulfonic acid: This compound has a single naphthalene ring with a sulfonic acid group.
Benzene sulfonic acid: A simpler aromatic sulfonic acid, benzene sulfonic acid is used in the production of detergents and as a catalyst in various chemical reactions.
This compound is unique due to its structure, which combines two naphthalene rings with sulfonic acid groups, providing distinct reactivity and applications.
属性
CAS 编号 |
74381-45-6 |
|---|---|
分子式 |
C21H16O6S2 |
分子量 |
428.5 g/mol |
IUPAC 名称 |
4-[(4-sulfonaphthalen-1-yl)methyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C21H16O6S2/c22-28(23,24)20-11-9-14(16-5-1-3-7-18(16)20)13-15-10-12-21(29(25,26)27)19-8-4-2-6-17(15)19/h1-12H,13H2,(H,22,23,24)(H,25,26,27) |
InChI 键 |
LOVAOFAFMFWSKC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)CC3=CC=C(C4=CC=CC=C34)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




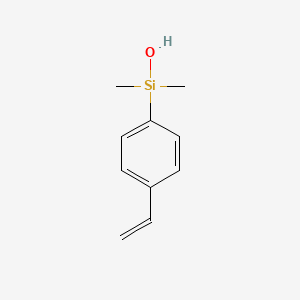
![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
